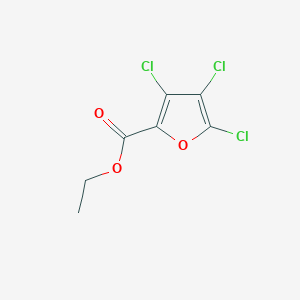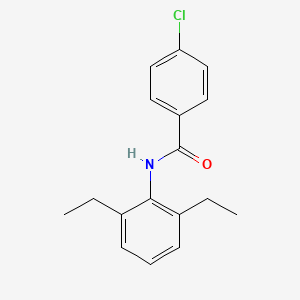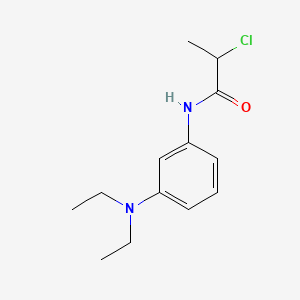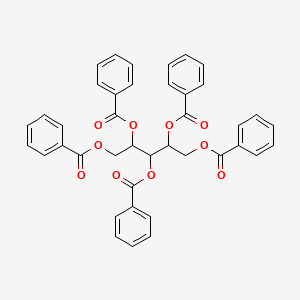
4-Ethyl-4-phenyl-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-phenyl-2-imidazolidinone is a heterocyclic compound with the molecular formula C11H14N2O It belongs to the class of imidazolidinones, which are five-membered ring structures containing two nitrogen atoms and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method provides a straightforward route to the desired imidazolidinone structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-4-phenyl-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-phenyl-2-imidazolidinone has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of polymers, agrochemicals, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4-phenyl-2-imidazolidinone involves its ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- 4-Phenyl-4-propyl-2-imidazolidinone
- 1-(4-Methylphenyl)-2-imidazolidinone
- 3-Phenyl-2-thioxo-4-imidazolidinone
- 1,3-Diphenyl-2-thioxo-4-imidazolidinone
Comparison: 4-Ethyl-4-phenyl-2-imidazolidinone is unique due to its specific ethyl and phenyl substituents, which can influence its reactivity and interactions compared to other imidazolidinones. The presence of these substituents can affect the compound’s steric and electronic properties, making it suitable for specific applications where other imidazolidinones may not be as effective .
Eigenschaften
CAS-Nummer |
5062-78-2 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-ethyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
BEYJAJJRSHXPMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
